

Solubility of adamantane-1,3-diacetic acid in organic solvents

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Compound of Interest

Compound Name: 3-(Carboxymethyl)adamantane-1-carboxylic acid

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An In-Depth Technical Guide to the Solubility of Adamantane-1,3-diacetic Acid in Organic Solvents

Abstract

Adamantane-1,3-diacetic acid is a unique molecule featuring a rigid, lipophilic diamondoid core functionalized with two polar carboxylic acid groups. This bifunctional nature creates a complex solubility profile that is critical for its application in drug development, polymer chemistry, and materials science. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment across various organic solvent classes, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, scientists, and formulation experts who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Structural Dichotomy of Adamantane-1,3-diacetic Acid

The adamantane cage is a perfectly symmetrical, strain-free hydrocarbon (C₁₀H₁₆) that imparts exceptional thermal stability and lipophilicity to its derivatives.^{[1][2]} Its rigid structure is a foundational building block in medicinal chemistry and polymer science. When functionalized at the 1 and 3 positions with acetic acid groups, the resulting molecule, adamantane-1,3-diacetic acid (A-1,3-DAA), presents a fascinating challenge in solubility prediction and management.

The molecule's character is split:

- The Adamantane Core: A bulky, nonpolar, and hydrophobic cage that favors interactions with nonpolar organic solvents through van der Waals forces.[3]
- The Diacetic Acid Groups: Two highly polar, hydrophilic carboxylic acid moieties capable of forming strong hydrogen bonds and engaging in dipole-dipole interactions.[4] These groups favor dissolution in polar solvents.

Understanding how to navigate this structural dichotomy is paramount for any application involving A-1,3-DAA, from designing drug delivery systems to creating novel co-crystals or polymers. This guide will first deconstruct the theoretical underpinnings of its solubility before providing a robust framework for empirical determination.

Theoretical Framework for Solubility

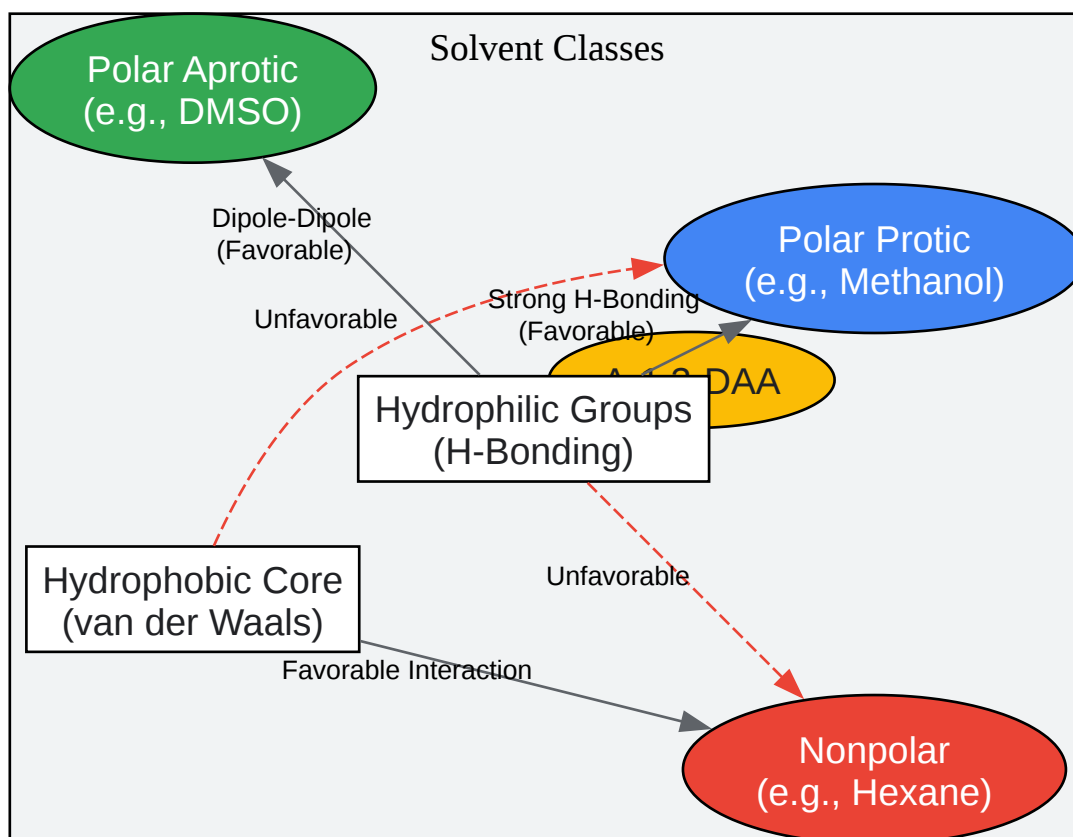
The dissolution of a crystalline solid like adamantane-1,3-diacetic acid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Physicochemical Properties:

- Molecular Formula: $C_{14}H_{20}O_4$ [5][6]
- Molecular Weight: 252.31 g/mol [6][7]
- Melting Point: 234-237 °C (lit.)[5][7][8]
- Predicted pKa: ~4.42[6]

The exceptionally high melting point is a critical data point. It strongly suggests that the crystal lattice energy of A-1,3-DAA is substantial. The carboxylic acid groups likely form strong intermolecular hydrogen bonds, locking the molecules into a stable, high-energy crystal structure. Consequently, a significant amount of energy from solvent-solute interactions is required to overcome this lattice energy and achieve dissolution.

The principle of "like dissolves like" provides a foundational but incomplete picture. A more nuanced view considers the specific intermolecular forces at play.



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Caption: Intermolecular forces between A-1,3-DAA and solvent classes.

Predictive Solubility Profile Across Solvent Classes

Lacking extensive published quantitative data, we can construct a predictive profile based on the molecule's structure and the principles discussed above.

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene)

- Analysis: These solvents interact favorably with the large adamantane core. However, they cannot form hydrogen bonds or strong dipole-dipole interactions to solvate the two carboxylic acid groups. Critically, they offer insufficient energy to overcome the high crystal lattice energy dominated by the hydrogen bonding between the acid moieties.
- Prediction: Poor to Insoluble.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

- Analysis: These solvents possess strong dipoles capable of interacting with the carboxylic acid groups. Solvents like DMSO are also strong hydrogen bond acceptors. While they do not solvate the hydrophobic adamantane cage as effectively, their strong interactions with the polar functional groups are more likely to provide the energy needed to disrupt the crystal lattice. For other dicarboxylic acids, acetone has been shown to be an effective solvent.^[9]^[10]
- Prediction: Moderate to Good Solubility. DMSO is predicted to be the most effective solvent in this class due to its high polarity and hydrogen bond accepting capability.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

- Analysis: This class presents the most complex scenario.
 - Alcohols (Methanol, Ethanol): These solvents are amphiphilic. The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid groups.^[11] The alkyl portion can interact with the adamantane core. This dual nature makes them strong candidates for effective solvents. Indeed, one source notes a "very faint turbidity in hot Methanol," suggesting some solubility that increases with temperature.^[6]
 - Water: The small, highly polar water molecules will strongly solvate the carboxylic acid groups. However, the large, hydrophobic adamantane cage will cause significant disruption to the hydrogen-bonding network of water, leading to a large unfavorable entropic cost. Therefore, despite the polar groups, aqueous solubility is expected to be very low.^[1]^[12]
- Prediction:
 - Alcohols: Good to High Solubility, likely increasing with temperature.
 - Water: Very Low to Insoluble.

Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform)

- Analysis: These solvents are weakly polar and can engage in some dipole-dipole interactions. Adamantane itself shows good solubility in chloroform.[1] They may offer a balance, solvating the cage while providing some interaction with the acid groups.
- Prediction: Low to Moderate Solubility.

Data Summary: A Predictive Assessment

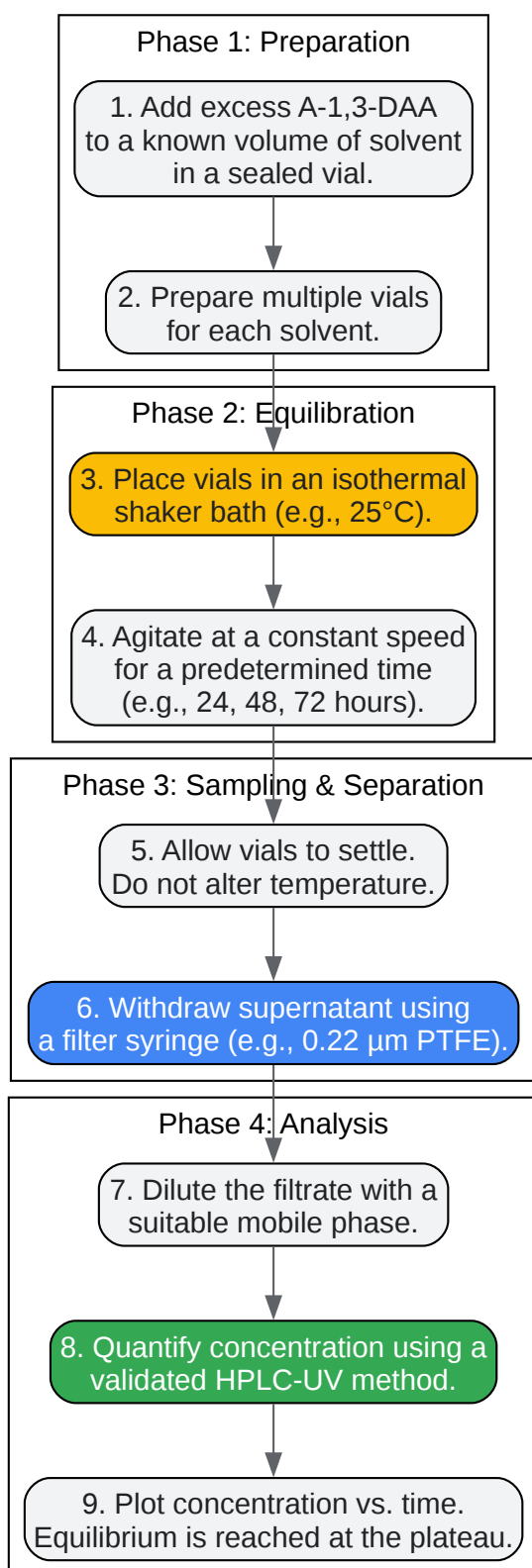
The following table summarizes the predicted solubility of adamantane-1,3-diacetic acid. It is crucial to recognize that this table is a predictive guide based on chemical theory and should be validated by the experimental protocol outlined in the subsequent section.

Solvent Class	Representative Solvents	Predicted Solubility	Key Rationale
Nonpolar	Hexane, Toluene	Insoluble	Fails to solvate polar di-acid groups and overcome high crystal lattice energy.
Polar Aprotic	Acetone, THF, DMSO	Moderate to Good	Strong dipole interactions and H-bond acceptance solvate acid groups effectively.
Polar Protic	Methanol, Ethanol	Good to High	Amphiphilic nature solvates both the hydrophobic core and the hydrophilic acid groups via H-bonding.
Aqueous	Water	Very Low / Insoluble	Large hydrophobic core leads to unfavorable entropic cost, outweighing hydration of acid groups.
Halogenated	Dichloromethane (DCM)	Low to Moderate	Offers a weak compromise in solvating both the nonpolar cage and, to a lesser extent, the polar groups.

Experimental Protocol: Isothermal Shake-Flask Method

For generating reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.^{[13][14]} It is a robust procedure that allows a solute-solvent mixture to reach thermodynamic equilibrium, providing a true measure of saturation solubility. The protocol below is designed to be self-validating by confirming that equilibrium has been reached.

Workflow Diagram



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Caption: Experimental workflow for the isothermal shake-flask method.

Step-by-Step Methodology

Objective: To determine the saturation solubility of adamantane-1,3-diacetic acid in a selected organic solvent at a constant temperature.

Materials:

- Adamantane-1,3-diacetic acid (purity > 97%)
- Selected organic solvents (HPLC grade or equivalent)
- Scintillation vials or glass test tubes with screw caps
- Isothermal orbital shaker or shaking water bath
- Calibrated thermometer
- Syringes (1-5 mL)
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Preparation:
 - Add an excess amount of solid A-1,3-DAA to a series of vials. "Excess" is critical; a persistent solid phase must be visible throughout the experiment. A starting point is ~20-50 mg per 1 mL of solvent.
 - Accurately pipette a known volume (e.g., 2 mL) of the chosen solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in the isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
- Begin agitation at a rate sufficient to keep the solid suspended but not so vigorous as to cause splashing.
- Self-Validation Step: To ensure equilibrium is reached, sample different vials at staggered time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration ceases to increase between time points. For a robust study, a single 48h or 72h time point may be sufficient after initial validation.[\[15\]](#)
- Sampling and Phase Separation:
 - Stop the shaker and allow the vials to stand undisturbed in the isothermal bath for at least 30 minutes to allow the excess solid to sediment.
 - Carefully draw an aliquot of the supernatant into a syringe.
 - Immediately attach a syringe filter and dispense the clear filtrate into a clean, labeled vial. This step is crucial to remove all undissolved particulates.
- Analysis:
 - Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC.
 - Inject the diluted sample into the HPLC system.
 - Calculate the concentration of A-1,3-DAA in the original filtrate based on the dilution factor and a pre-established calibration curve.
 - The final solubility is reported in units such as mg/mL or mol/L.

Conclusion

The solubility of adamantane-1,3-diacetic acid is a complex interplay between its bulky, nonpolar adamantane core and its two polar, hydrogen-bonding carboxylic acid groups.

Theoretical analysis predicts that its solubility will be poor in nonpolar solvents and highest in polar solvents, particularly alcohols like methanol and ethanol, which can effectively solvate both ends of the molecule. The high melting point of the compound indicates a strong crystal lattice, a significant energy barrier that only the most favorable solute-solvent interactions can overcome. Due to the scarcity of published data, the detailed isothermal shake-flask protocol provided in this guide serves as a necessary and robust tool for researchers to generate precise, reliable, and defensible solubility data essential for advancing its use in pharmaceutical and material science applications.

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